![molecular formula C20H17NO B2493054 (E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one CAS No. 551930-62-2](/img/structure/B2493054.png)

(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrrole derivatives involves multi-component reactions that lead to the formation of complex structures with potential antibacterial and antifungal activities. For example, Narule (2011) demonstrated a facile synthesis of pyrrole derivatives, showcasing the versatility of these methods in producing compounds with significant biological activity (Narule, 2011).

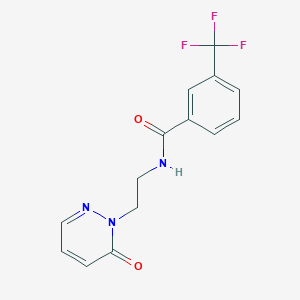

Molecular Structure Analysis

Molecular structure determinations, often accomplished through crystallography and spectroscopic methods, reveal intricate details about compound geometries and electronic structures. Moser et al. (2005) provided an in-depth analysis of a related compound's crystal structure, highlighting the disorder within certain groups and the orientation of aromatic systems (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can lead to a variety of products with distinct properties. The synthesis routes often involve cyclization, condensation, and substitution reactions, as illustrated in studies by Narule et al. (2007), who explored reactions yielding phenothiazine-substituted pyrroles (Narule, Meshram, Santhakumari, & Shanware, 2007).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can be profoundly influenced by the molecular architecture. For instance, the study of a related chalcone structure by Thanigaimani et al. (2015) showcases how crystal packing and intermolecular interactions can dictate the overall physical properties of these compounds (Thanigaimani et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding the compound's applications. Hublikar et al. (2019) synthesized novel pyrrole chalcone derivatives, highlighting the impact of heterocyclic ring presence on antibacterial and antifungal activities (Hublikar et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

- Application : A study explored the antibacterial and antifungal potential of derivatives from (E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one. It found significant antimicrobial activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, and fungal species such as Candida albicans and Aspergillus niger, indicating potential for developing novel antimicrobial agents (Patel & Patel, 2017).

Stereoselective Synthesis and Anti-Cancer Activity

- Application : Another research focused on the stereoselective synthesis of E, E / E, Z isomers based on this compound, exploring their fluorescence characteristics and selective anti-cancer activity. Remarkably, certain isomers demonstrated notable anticancer activity against human nasopharyngeal carcinoma (Irfan et al., 2021).

Electrochromic Device Applications

- Application : A study synthesized a soluble conducting polymer based on derivatives of this compound, demonstrating its suitability for electrochromic devices due to its efficient switching ability and suitable electronic band gap (Variş et al., 2006).

Novel Antimicrobial Agents

- Application : Research synthesized novel pyrrole chalcone derivatives of this compound, revealing good antibacterial and antifungal activity. This suggests its use in creating new antimicrobial agents (Hublikar et al., 2019).

Eigenschaften

IUPAC Name |

(E)-3-(4-methylphenyl)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-16-4-6-17(7-5-16)8-13-20(22)18-9-11-19(12-10-18)21-14-2-3-15-21/h2-15H,1H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUKIWYMXQWEEX-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B2492984.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone](/img/structure/B2492986.png)

![7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2492988.png)

![2-Chloro-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B2492990.png)